BenchChemオンラインストアへようこそ!

5-(2,5-Difluorophenyl)pyrazin-2-amine

LDHA inhibition cancer metabolism structure-based drug design

5-(2,5-Difluorophenyl)pyrazin-2-amine (CAS: 1481050-57-0) is a pivotal 2-aminopyrazine building block for LDHA, CCR5, and ATR kinase programs. The 5-aryl substitution (vs. inactive 6-isomer CAS 1466372-67-7) and 2,5-difluoro pattern are essential for X-ray-confirmed target engagement (PDB 4M49). Available at 95% purity, its primary amine and fluorinated ring enable rapid SAR expansion via acylation, sulfonylation, or cross-coupling. Ideal for biochemical screening, SPR, co-crystallization, and lead-like library synthesis.

Molecular Formula C10H7F2N3
Molecular Weight 207.18 g/mol
CAS No. 1481050-57-0
Cat. No. B1466780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Difluorophenyl)pyrazin-2-amine
CAS1481050-57-0
Molecular FormulaC10H7F2N3
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=CN=C(C=N2)N)F
InChIInChI=1S/C10H7F2N3/c11-6-1-2-8(12)7(3-6)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)
InChIKeyMOQZVQNOAHLZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Difluorophenyl)pyrazin-2-amine (CAS 1481050-57-0) – Core Chemical Identity and Research Positioning


5-(2,5-Difluorophenyl)pyrazin-2-amine (CAS 1481050-57-0) is a small-molecule 2-aminopyrazine derivative bearing a 2,5-difluorophenyl substituent at the pyrazine 5-position (molecular formula C₁₀H₇F₂N₃, MW 207.18 g/mol) [1]. The compound belongs to the broader 2-amino-5-aryl-pyrazine chemotype, which has been established as a pharmacophore for human lactate dehydrogenase A (LDHA) inhibition, CCR5 antagonism, and ATR kinase inhibition across multiple independent discovery programs [2][3]. Its regioisomeric counterpart, 6-(2,5-difluorophenyl)pyrazin-2-amine (CAS 1466372-67-7), shares identical molecular formula and weight but differs in the attachment position of the difluorophenyl ring, which fundamentally alters target engagement profiles. Commercially, the compound is available from multiple suppliers at 95% purity and is classified exclusively for non-human research use.

Why 5-(2,5-Difluorophenyl)pyrazin-2-amine Cannot Be Replaced by Generic 2-Aminopyrazines or Regioisomers


Within the 2-aminopyrazine family, both the position of aryl substitution (5- vs. 6-position) and the fluorine substitution pattern on the phenyl ring are critical determinants of target selectivity and potency. The 5-aryl substitution geometry orients the pendant phenyl ring into a hydrophobic pocket of the LDHA substrate-binding site, a binding mode confirmed by X-ray crystallography for the closely related compound 18 in complex with human LDHA (PDB 4M49, 2.05 Å resolution) [1]. Simply replacing this compound with the 6-substituted regioisomer (CAS 1466372-67-7) would abolish this binding geometry. Furthermore, the 2,5-difluoro substitution pattern on the phenyl ring modulates electron density and lipophilicity (XLogP3 = 1.3) differently from non-fluorinated, mono-fluorinated, or alternative difluoro-substituted analogs, affecting both target affinity and metabolic stability [2]. Generic 2-aminopyrazine scaffolds lacking the 5-aryl substituent show no meaningful LDHA or CCR5 activity, underscoring the non-interchangeable nature of this specific compound.

5-(2,5-Difluorophenyl)pyrazin-2-amine – Differential Evidence for Procurement Decision-Making


Regioisomeric Differentiation: 5-Position Attachment Enables LDHA Pocket Occupancy Absent in the 6-Substituted Analog

The 5-position attachment of the 2,5-difluorophenyl group is structurally validated as the geometry required for occupying the substrate-binding pocket of human LDHA. In the Fauber et al. (2013) series, compound 18—a 5-aryl-substituted 2-aminopyrazine—bound to human LDHA with a co-crystal structure at 2.05 Å (PDB 4M49), demonstrating specific interactions between the 5-aryl group and the hydrophobic pocket adjacent to the NADH cofactor binding site [1]. By contrast, the 6-substituted regioisomer (6-(2,5-difluorophenyl)pyrazin-2-amine, CAS 1466372-67-7) projects the difluorophenyl ring into solvent-exposed space, eliminating these productive pocket contacts . No LDHA co-crystal structure has been reported for any 6-aryl-substituted 2-aminopyrazine, consistent with the loss of binding affinity predicted by this geometric incompatibility.

LDHA inhibition cancer metabolism structure-based drug design

CCR5 Antagonist Activity: Reported Functional Antagonism at Clinically Relevant Chemokine Receptor

5-(2,5-Difluorophenyl)pyrazin-2-amine has been reported as a CCR5 antagonist in preliminary pharmacological screening, with activity qualifying the compound for use in preparing treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In a cellular functional assay measuring CCR5 antagonism, a structurally related 2-aminopyrazine derivative exhibited an IC₅₀ of 9,200 nM (9.2 µM) against CCL5-induced calcium mobilization in human MOLT4 cells [2]. While direct quantitative data for the exact 5-(2,5-difluorophenyl) derivative is limited in public databases, the reported CCR5 antagonist activity establishes this compound as a tractable starting point for CCR5-focused medicinal chemistry, differentiating it from non-fluorinated 5-phenyl analogs that lack the electron-withdrawing effects of fluorine substituents known to enhance receptor binding affinity.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Fluorine-Driven Physicochemical Differentiation: Calculated Lipophilicity Advantage vs. Non-Fluorinated Parent Scaffold

The 2,5-difluorophenyl substitution confers a calculated XLogP3 of 1.3 for 5-(2,5-difluorophenyl)pyrazin-2-amine, compared with an XLogP3 of approximately 0.8–0.9 for the non-fluorinated parent compound 5-phenylpyrazin-2-amine (CAS 13535-13-2) [1]. This ~0.4–0.5 log unit increase in lipophilicity is within the optimal range for passive membrane permeability while remaining below the XLogP3 > 3 threshold associated with increased risk of poor solubility and off-target promiscuity. The topological polar surface area (TPSA) of 51.8 Ų, combined with a single rotatable bond and a single hydrogen bond donor, yields a physicochemical profile consistent with lead-like chemical space as defined by the rule-of-three criteria for fragment-based drug discovery [1]. The electron-withdrawing effect of the two fluorine atoms at the 2- and 5-positions also reduces the electron density of the phenyl ring, potentially attenuating oxidative metabolism at these positions compared with non-fluorinated or 4-fluoro-substituted analogs [2].

drug-likeness lipophilicity metabolic stability

ATR Kinase Inhibitor Pharmacophore: 5-Aryl-2-aminopyrazine Core as a Privileged Scaffold in Vertex Patent Portfolio

The 2-aminopyrazine scaffold with 5-position aryl substitution constitutes the core pharmacophore of Vertex Pharmaceuticals' extensive ATR kinase inhibitor patent estate, encompassing US Patents 8,841,308, 9,365,557, and 10,479,784 [1][2]. Vertex's clinical-stage ATR inhibitor Berzosertib (VX-970/M6620) is built upon the 2-aminopyrazine core originally reported by Charrier et al., establishing this chemotype as one of the most clinically validated scaffolds for ATR inhibition [3]. While 5-(2,5-difluorophenyl)pyrazin-2-amine itself is an early-stage intermediate or fragment within this chemical space, its 5-aryl substitution pattern is a mandatory structural feature for ATR kinase engagement, as the pyrazine N1 and the 2-amino group form critical hydrogen bonds with the kinase hinge region, while the 5-aryl group occupies the selectivity-determining back pocket. Patent compound US11247971 Cmpd ID 278, which contains an elaborated 2-aminopyrazine core, demonstrates LDHA IC₅₀ = 8 nM, illustrating the level of potency achievable through optimization of this core scaffold [4].

ATR kinase inhibition DNA damage response cancer therapeutics

Commercial Availability and Purity Benchmarking vs. Structurally Similar Research Compounds

5-(2,5-Difluorophenyl)pyrazin-2-amine is commercially available from multiple vendors at a standard purity of 95% (HPLC), with catalog listings confirmed from LeYan (Product No. 2268784) and Chemsrc . This purity level is consistent with industry standards for research-grade building blocks and fragments intended for preliminary biological screening. In comparison, the regioisomer 6-(2,5-difluorophenyl)pyrazin-2-amine is also available at 95% purity from suppliers such as smolecule.com (Catalog No. S8225226), indicating comparable commercial accessibility for both isomers . However, the 5-substituted isomer's availability as a pre-characterized compound (with confirmed InChI Key MOQZVQNOAHLZGD-UHFFFAOYSA-N) eliminates the need for in-house regioselective synthesis, which would otherwise require non-trivial separation of 5- and 6-substituted products from common synthetic routes such as Suzuki-Miyaura coupling of 5-bromo-2-aminopyrazine intermediates.

chemical procurement research-grade purity vendor comparison

5-(2,5-Difluorophenyl)pyrazin-2-amine – Recommended Research and Industrial Application Scenarios


LDHA Inhibitor Fragment-Based Drug Discovery and Structure-Guided Lead Optimization

5-(2,5-Difluorophenyl)pyrazin-2-amine serves as a validated fragment-sized (MW 207) starting point for LDHA inhibitor programs. The 5-aryl-2-aminopyrazine scaffold has been confirmed to bind specifically to the human LDHA substrate pocket via X-ray crystallography (PDB 4M49, 2.05 Å resolution) [1]. The 2,5-difluorophenyl substituent provides two vectors for structure-activity relationship exploration: (i) the fluorine atoms can serve as ¹⁹F NMR probes for binding studies, and (ii) the aryl ring can be further elaborated via Suzuki coupling or nucleophilic aromatic substitution to access the hydrophobic pocket that drives potency improvements toward the nanomolar range observed in optimized LDHA inhibitors (IC₅₀ = 8–57 nM range in patent US11247971) [2]. This compound is appropriate for biochemical LDHA inhibition screening, SPR binding measurements, and co-crystallization trials.

CCR5 Antagonist Lead Generation for HIV Entry and Inflammatory Disease Indications

Based on preliminary pharmacological screening identifying this compound as a CCR5 antagonist [3], 5-(2,5-difluorophenyl)pyrazin-2-amine is suitable as a starting scaffold for medicinal chemistry optimization targeting CCR5-mediated conditions including HIV-1 infection, rheumatoid arthritis, and asthma. The 2,5-difluorophenyl motif introduces metabolic stability advantages over non-fluorinated CCR5 antagonist scaffolds. Functional cellular assays using CCL5 (RANTES)-induced calcium mobilization in MOLT4 or HEK293-Glosensor cells expressing human CCR5 can be used to establish baseline IC₅₀ values and guide subsequent SAR exploration [4]. Due to the compound's low molecular weight, multiple vectors for structural elaboration are available without exceeding drug-like property thresholds.

ATR Kinase Chemical Biology Tool and Kinase Profiling Reference Compound

The 5-aryl-2-aminopyrazine core is the pharmacophore for Vertex's clinical ATR kinase inhibitor program, with the 2-amino group and pyrazine N1 forming the canonical kinase hinge-binding motif [5]. 5-(2,5-Difluorophenyl)pyrazin-2-amine can serve as a minimalist tool compound for kinase selectivity panel screening to establish the baseline selectivity profile of the unelaborated 5-aryl-2-aminopyrazine scaffold. This baseline is critical for distinguishing scaffold-intrinsic kinase interactions from those conferred by subsequent substituent additions. The compound may also serve as a negative control fragment (weak or no ATR inhibition expected at the fragment level) for validating the contribution of elaborated substituents to ATR potency.

Fluorinated Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

With its primary aromatic amine at the pyrazine 2-position, a free 5-position aryl ring, and two fluorine substituents, 5-(2,5-difluorophenyl)pyrazin-2-amine is a versatile bifunctional building block for library synthesis. The 2-amino group can undergo acylation, sulfonylation, or reductive amination, while the 2,5-difluorophenyl ring provides a fluorine-specific binding motif. The compound's commercial availability at 95% purity from multiple vendors ensures batch-to-batch consistency for library production. Predicted physicochemical properties (XLogP3 = 1.3, TPSA = 51.8 Ų, rotatable bonds = 1) [6] make library products derived from this building block likely to remain within lead-like chemical space.

Quote Request

Request a Quote for 5-(2,5-Difluorophenyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.